![molecular formula C27H21N3O6 B2769207 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide CAS No. 892432-02-9](/img/no-structure.png)

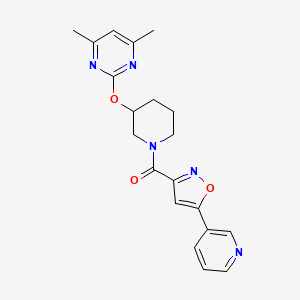

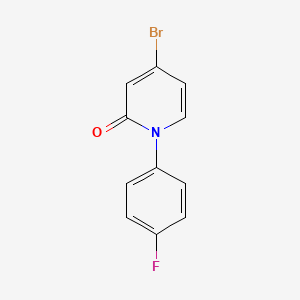

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

科学的研究の応用

Synthetic Pathways and Molecular Design

Several studies have focused on the synthesis of complex molecules with benzodioxole, pyrimidine, and benzofuran units, highlighting the interest in developing novel compounds with potential biological activities. For instance, synthetic routes involving doubly electrophilic building blocks for forming ring-annulated products have been explored, demonstrating the chemical versatility of these motifs for creating diverse molecular architectures (B. Janardhan et al., 2014). Such methodologies are crucial for the design and synthesis of new molecules with potential applications in medicinal chemistry and materials science.

Antitumor and Antimicrobial Activities

Compounds featuring pyrimidine and related heterocyclic structures have been extensively studied for their biological activities, including antitumor and antimicrobial effects. For example, novel pyrazolo[3,4-d]pyrimidine analogues of known antitumor agents have been prepared, demonstrating the importance of structural variation in modulating biological activity (E. Taylor & H. Patel, 1992). Additionally, the synthesis and biological evaluation of substituted imidazo and pyrazolo pyrimidines for studying peripheral benzodiazepine receptors indicate the potential for these compounds in neurodegenerative disorder research (C. Fookes et al., 2008).

Enzyme Inhibition for Therapeutic Applications

The exploration of bridge region variations in molecules for inhibiting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) underscores the role of structural design in developing therapeutic agents (A. Gangjee et al., 1995). These studies are part of ongoing efforts to discover more effective and selective drugs for treating cancer and other diseases.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-ylamine with N-benzylacetyl chloride.", "Starting Materials": [ "3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-ylamine", "N-benzylacetyl chloride", "Triethylamine", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "To a solution of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-ylamine in methanol, add triethylamine and stir for 10 minutes.", "Add N-benzylacetyl chloride dropwise to the above solution and stir for 2 hours at room temperature.", "Add chloroform to the above solution and wash the resulting mixture with water and sodium bicarbonate solution.", "Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography using chloroform and methanol as eluent to obtain the final product." ] } | |

CAS番号 |

892432-02-9 |

製品名 |

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide |

分子式 |

C27H21N3O6 |

分子量 |

483.48 |

IUPAC名 |

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-benzylacetamide |

InChI |

InChI=1S/C27H21N3O6/c31-23(28-13-17-6-2-1-3-7-17)15-29-24-19-8-4-5-9-20(19)36-25(24)26(32)30(27(29)33)14-18-10-11-21-22(12-18)35-16-34-21/h1-12H,13-16H2,(H,28,31) |

InChIキー |

CYBPAVXCWAGKNI-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Ethyl-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2769127.png)

![2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B2769128.png)

![2-acetamido-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2769130.png)

![N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B2769140.png)

![2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2769141.png)

![3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2769144.png)